Obtusifoliol
Overview
Description
Obtusifoliol is a metabolic intermediate of sterols produced by certain fungi. It is a 14α-methyl steroid and a 3β-sterol, with the chemical formula C30H50O and a molar mass of 426.729 g·mol−1 . This compound is an important compound in the biosynthesis of sterols, which are essential components of cell membranes and precursors for steroid hormones .
Preparation Methods
Obtusifoliol can be synthesized through various methods. One common method involves the use of sterol 14α-demethylase (CYP51) enzymes, which catalyze the demethylation of sterol intermediates . In industrial settings, this compound can be produced by treating plants or fungi with specific reagents that induce the expression of CYP51 enzymes . The compound can also be extracted from plants or fungi that naturally produce it .
Chemical Reactions Analysis
Obtusifoliol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various sterol derivatives, such as delta8,14-sterol .
Scientific Research Applications
Obtusifoliol has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other sterols and steroid hormones . In biology, this compound is studied for its role in the biosynthesis of sterols and its effects on cell membrane fluidity and permeability . In medicine, this compound is investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes involved in sterol biosynthesis . In industry, this compound is used in the production of sterol-based products, such as pharmaceuticals and cosmetics .
Mechanism of Action
Obtusifoliol exerts its effects by acting as a substrate for sterol 14α-demethylase (CYP51) enzymes . These enzymes catalyze the demethylation of this compound, leading to the formation of delta8,14-sterol . This reaction is a key step in the biosynthesis of sterols, which are essential for cell membrane structure and function . The inhibition of CYP51 enzymes by this compound can disrupt sterol biosynthesis, leading to various physiological effects .
Comparison with Similar Compounds
Obtusifoliol is similar to other sterol intermediates, such as lanosterol and cycloartenol . it is unique in its specific role as a substrate for sterol 14α-demethylase (CYP51) enzymes . Other similar compounds include 4α,14α-dimethyl-24-methylene-5α-cholesta-8-en-3β-ol and 4α,14α-dimethyl-5α-ergosta-8,24(28)-dien-3β-ol . These compounds share structural similarities with this compound but differ in their specific roles and functions in sterol biosynthesis .
Properties
IUPAC Name |
(3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3/t21-,22+,23-,24+,27+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNYKQIDRZNIKT-VSADUBDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168650 | |
Record name | Obtusifoliol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Obtusifoliol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16910-32-0 | |
Record name | (+)-Obtusifoliol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16910-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Obtusifoliol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016910320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Obtusifoliol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OBTUSIFOLIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RH57E39ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Obtusifoliol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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